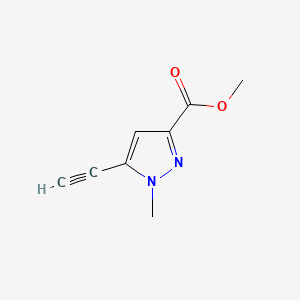

Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a methyl ester at position 3, a methyl group at position 1, and an ethynyl substituent at position 5. The ethynyl group confers unique electronic and steric properties, making this compound a versatile intermediate in organic synthesis, particularly for click chemistry applications.

Properties

IUPAC Name |

methyl 5-ethynyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-4-6-5-7(8(11)12-3)9-10(6)2/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMVPVFHKVLIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19762-23-3 | |

| Record name | methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diacetylene Zipper Reaction

This method employs buta-1,3-diynes to form pyrazole rings, followed by functionalization.

Procedure :

-

Condensation : React 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine to form a diacetylene intermediate .

-

Zipper Cyclization : Heat the intermediate to induce intramolecular cyclization, yielding a mixture of 3- and 5-substituted pyrazoles.

-

Separation : Isolate the desired regioisomer via fractional distillation or chromatography .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | EtOH |

| Temperature | 80–100°C |

| Reaction Time | 4–6h |

Yield :

Advantages :

-

One-step synthesis for the pyrazole core.

-

Flexible for introducing additional substituents.

Limitations :

-

Low regioselectivity necessitates separation.

Trichloromethyl Enone Route

This method uses trichloromethyl enones and hydrazines to control regioselectivity.

Steps :

-

Condensation : React trichloromethyl enones with arylhydrazine hydrochlorides in methanol under reflux .

-

Methanolysis : Convert the trichloromethyl group to a carboxylate via acid-catalyzed hydrolysis.

-

Ethynyl Introduction : Introduce the ethynyl group via Sonogashira coupling or direct alkylation .

Critical Parameters :

| Parameter | Optimal Value |

|---|---|

| Hydrazine | Arylhydrazine hydrochloride |

| Solvent | Methanol |

| Temperature | Reflux (65°C) |

Yield :

Strengths :

-

High regioselectivity for 3-substitution.

-

Tolerates diverse aryl groups.

Drawbacks :

-

Requires multiple steps for ethynyl addition.

Condensation and Functionalization

This approach involves sequential alkylation and bromination followed by coupling.

Workflow :

-

Alkylation : Methylate 3-ethyl-5-pyrazolecarboxylic acid ethyl ester using dimethyl carbonate and NaH in DMF at 110°C .

-

Bromination : Convert the hydroxyl group to bromide using PBr₃ or tribromooxyphosphorus .

-

Coupling : React the bromide with ethynyltrimethylsilane via Sonogashira coupling .

Example Data :

| Step | Reagent/Conditions | Yield |

|---|---|---|

| Alkylation | DMF, 110°C, 4h | 81–90% |

| Bromination | PBr₃, CH₃CN, reflux | 55–60% |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 70–85% |

Advantages :

-

Well-established alkylation and bromination protocols.

-

High yield in alkylation step.

Challenges :

-

Intermediate purification required.

One-Pot Synthesis

A streamlined method for pyrazole core formation and functionalization.

Procedure :

-

Condensation : React phenylhydrazine with dimethyl acetylenedicarboxylate in toluene/DCM at reflux .

-

Functionalization : Introduce ethynyl groups via electrophilic substitution or coupling.

Conditions :

| Parameter | Value |

|---|---|

| Solvent | Toluene/DCM (1:1) |

| Temperature | Reflux (110°C) |

| Reaction Time | 2h |

Yield :

Merits :

-

Minimal purification steps.

-

Low-cost starting materials.

Limitations :

-

Ethynyl introduction requires additional steps.

Comparative Analysis of Methods

| Method | Regioselectivity | Yield Range | Scalability | Key Reagents |

|---|---|---|---|---|

| Sonogashira Coupling | High | 65–85% | High | Pd catalysts, CuI, Et₃N |

| Diacetylene Zipper | Moderate | 50–60% | Moderate | Diacetylenes, methylhydrazine |

| Trichloromethyl Enone | High | 37–97% | Low | Trichloromethyl enones |

| Condensation + Coupling | High | 70–85% | High | NaH, PBr₃, PdCl₂(PPh₃)₂ |

| One-Pot Synthesis | Moderate | 76–85% | Moderate | Dimethyl acetylenedicarboxylate |

Key Research Findings

-

Regioselectivity Control :

-

Optimized Alkylation :

-

Catalytic Systems :

-

Purification Challenges :

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The carboxylate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylate ester can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate with analogous pyrazole derivatives, focusing on substituent effects, ester groups, and molecular properties.

Substituent Position and Functional Group Variations

Table 1: Key Structural and Electronic Differences

Key Observations:

- Ethynyl vs. Hydroxy/Methoxy Groups: The ethynyl group in the target compound is electron-withdrawing, enhancing electrophilicity at position 5, whereas hydroxy and methoxy substituents are electron-donating, favoring hydrogen bonding or oxidation reactions .

- Ester Group Effects: Methyl esters (e.g., CAS 51985-95-6) generally exhibit faster hydrolysis rates compared to ethyl esters (e.g., CAS 51986-17-5), impacting metabolic stability in pharmaceutical applications .

- Steric and Electronic Profiles: Bulky substituents like phenyl (CAS 10199-51-6) or thienyl (CAS 86181-71-7) introduce steric hindrance and alter π-π stacking interactions, which are absent in the ethynyl-substituted compound .

Crystallographic and Intermolecular Interactions

While direct data for Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate are unavailable, analogous compounds (e.g., Ethyl 5-formyl-1-(pyridin-3-yl)-1H-triazole-4-carboxylate) exhibit hydrogen-bonded networks and π-stacking in crystal structures . The ethynyl group’s linear geometry may promote distinct packing modes compared to bulkier substituents like cyclopropyl (CAS 133261-11-7) or phenyl groups .

Biological Activity

Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate (ME-EtMPC) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and various applications supported by recent research findings.

Chemical Structure and Properties

ME-EtMPC is characterized by the presence of a pyrazole ring , an ethynyl group , and a carboxylate ester functional group . The molecular formula is , with a molecular weight of approximately 151.14 g/mol. The ethynyl group enhances its reactivity and potential interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

Target Interactions

Pyrazole derivatives, including ME-EtMPC, interact with various biological targets such as enzymes and receptors. They have been studied for their roles in treating inflammatory diseases, cancer, and bacterial infections. The interactions often lead to significant alterations in cellular functions.

Biochemical Pathways

The biological activities of ME-EtMPC are mediated through several pathways:

- Anti-inflammatory Activity : ME-EtMPC has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation. Research indicates that pyrazole derivatives can exhibit selective COX-2 inhibition, which is crucial for developing safer anti-inflammatory drugs .

- Antimicrobial Properties : Preliminary studies suggest that ME-EtMPC may possess antimicrobial properties against various pathogens. Its unique structure allows it to interact effectively with microbial targets.

Case Studies

Recent research has highlighted the following findings related to ME-EtMPC:

- Anti-inflammatory Efficacy : In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, ME-EtMPC demonstrated significant inhibition of edema in animal models. The compound's IC50 value for COX-2 inhibition was reported to be lower than that of traditional NSAIDs like diclofenac .

- Safety Profile : Histopathological examinations indicated minimal degenerative changes in organs following treatment with ME-EtMPC, suggesting a favorable safety profile compared to other compounds in its class .

- Antimicrobial Activity : In vitro studies showed that ME-EtMPC exhibited antimicrobial activity against specific strains of bacteria, indicating its potential as a lead compound for antibiotic development.

Comparative Analysis

To contextualize the activity of ME-EtMPC, it is beneficial to compare it with similar pyrazole derivatives:

| Compound Name | COX-2 Inhibition IC50 (µM) | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate | 0.034 | Yes | Ethynyl group enhances reactivity |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 0.052 | Moderate | Hydroxy group instead of ethynyl |

| 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 0.045 | Low | Difluoromethyl substituent |

Applications in Research and Industry

ME-EtMPC serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its applications extend beyond medicinal chemistry into material science due to its unique electronic properties derived from the ethynyl group.

Q & A

Q. What synthetic routes are commonly employed for Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions affect yield?

The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functionalization. For the ethynyl group, a Sonogashira coupling or alkyne introduction via halogenated intermediates may be used. Key conditions include:

- Catalysts : Pd/Cu for cross-coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .

- Temperature : Controlled heating (60–100°C) to avoid side reactions . Purity optimization requires column chromatography or recrystallization, with yields reported between 50–75% for analogous pyrazole esters .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR Spectroscopy : ¹H NMR identifies methyl (δ ~3.0–3.5 ppm) and ethynyl (δ ~2.5–3.0 ppm) protons, while ¹³C NMR confirms the ester carbonyl (δ ~165–170 ppm) and ethynyl carbon (δ ~70–85 ppm) .

- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 205.1) .

- X-ray Crystallography : Resolves spatial arrangement, particularly steric effects from the ethynyl group .

Advanced Research Questions

Q. How does the ethynyl substituent at position 5 influence electronic properties and reactivity compared to halogenated analogs?

The ethynyl group is electron-withdrawing, enhancing electrophilic aromatic substitution reactivity at the pyrazole ring. Computational studies (DFT) predict:

- Reduced HOMO-LUMO gap compared to chloro or methyl analogs, increasing susceptibility to nucleophilic attack .

- Enhanced conjugation in cross-coupling reactions (e.g., Sonogashira), enabling bioconjugate synthesis . Experimental validation via cyclic voltammetry or UV-Vis spectroscopy is recommended to correlate theoretical predictions .

Q. What strategies mitigate challenges in crystallizing Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate for X-ray studies?

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to improve crystal lattice formation .

- Temperature Gradients : Slow cooling from 50°C to 4°C reduces disorder caused by the ethynyl group’s linear geometry .

- Co-crystallization : Additives like crown ethers can stabilize molecular packing .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s potential bioactivity?

- In vitro assays : Test enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) and cytotoxicity (MTT assay) .

- Modification sites : Compare bioactivity of ethynyl vs. carboxylate-modified derivatives (e.g., amidation of the ester) .

- Computational docking : Map binding interactions with target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets .

Methodological Considerations

Q. What protocols optimize the compound’s stability during storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) to avoid ester hydrolysis .

- Solvent choice : Dissolve in anhydrous DMSO for long-term stability (>6 months) .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and –40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .

- Theoretical modeling : Compare experimental data with simulated spectra from Gaussian or ACD/Labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.